molecular formula C13H13N5O2 B7856619 2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5,6-dimethyl-1H-pyrimidin-4-one

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5,6-dimethyl-1H-pyrimidin-4-one

Cat. No.: B7856619
M. Wt: 271.27 g/mol
InChI Key: RLPIGBWZWJZSNZ-UHFFFAOYSA-N
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Description

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5,6-dimethyl-1H-pyrimidin-4-one is a chemical compound with a unique structure and properties that make it of interest in various scientific fields. It is known for its applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5,6-dimethyl-1H-pyrimidin-4-one involves several steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but typically involves the following steps:

    Initial Reaction: The starting materials undergo a reaction to form an intermediate compound.

    Intermediate Processing: The intermediate is then processed under specific conditions, such as temperature and pressure, to form the desired product.

    Purification: The final product is purified using techniques such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous processing methods. This ensures a consistent and high yield of the compound. The reaction conditions are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5,6-dimethyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts can be used to facilitate the reactions, including metal catalysts like palladium or platinum.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and are often used in further chemical synthesis or applications.

Scientific Research Applications

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5,6-dimethyl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its effects on biological systems and potential therapeutic applications.

    Medicine: Investigated for its potential use in drug development and treatment of diseases.

    Industry: Utilized in various industrial processes and products.

Mechanism of Action

The mechanism of action of 2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5,6-dimethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and context.

Properties

IUPAC Name

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5,6-dimethyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-7-8(2)15-13(16-12(7)19)18-11(14)6-9(17-18)10-4-3-5-20-10/h3-6H,14H2,1-2H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPIGBWZWJZSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=NC1=O)N2C(=CC(=N2)C3=CC=CO3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=NC1=O)N2C(=CC(=N2)C3=CC=CO3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.